Quizartinib Dihydrochloride

Catalog No.
S548045
CAS No.
1132827-21-4
M.F
C29H34Cl2N6O4S
M. Wt
633.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizartinib Dihydrochloride

CAS Number

1132827-21-4

Product Name

Quizartinib Dihydrochloride

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;dihydrochloride

Molecular Formula

C29H34Cl2N6O4S

Molecular Weight

633.6 g/mol

InChI

InChI=1S/C29H32N6O4S.2ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);2*1H

InChI Key

DHYPGRVMIOATAE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

AC220; AC 220; AC-220; AC010220; AC-010220; AC 010220; AC010220.2HCl; Quizartinib; Quizartinib HCl; Quizartinib dihydrochloride..

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl

The exact mass of the compound Quizartinib dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Quizartinib Dihydrochloride (CAS 1132827-21-4) is a highly selective, second-generation Type II receptor tyrosine kinase inhibitor targeting FLT3. In procurement and material selection, the dihydrochloride salt is strictly preferred over the free base due to its defined pH-dependent solubility profile, which is critical for reproducible formulation and in vivo pharmacokinetic modeling. Unlike first-generation multi-kinase inhibitors, Quizartinib specifically binds the inactive DFG-out conformation of FLT3, delivering exceptional potency against internal tandem duplication (ITD) mutations. This makes it a critical benchmark material for advanced hematological research, resistance-model assay development, and precision kinase targeting workflows [1].

Substituting Quizartinib Dihydrochloride with its free base or alternative FLT3 inhibitors fundamentally compromises assay integrity and formulation success. The free base lacks the necessary protonation for even marginal aqueous dissolution at low pH, leading to unpredictable bioavailability and phase separation in pre-clinical dosing vehicles. Furthermore, substituting Quizartinib with first-generation Type I inhibitors like Midostaurin alters the fundamental binding mechanics; Type I inhibitors bind the active kinase conformation and exhibit broad kinome cross-reactivity. Quizartinib’s Type II mechanism strictly targets the inactive state, providing a narrow selectivity profile that prevents off-target toxicity in sensitive in vivo models and maintains efficacy even in midostaurin-resistant cell lines [1].

pH-Dependent Solubility for Reproducible In Vivo Dosing

The dihydrochloride salt of Quizartinib is specifically engineered to provide a controlled, pH-dependent dissolution profile essential for gastric absorption models. While the free base is practically insoluble across all physiological pH ranges, Quizartinib Dihydrochloride achieves necessary, albeit slight, solubility at pH 1 (gastric conditions) before precipitating at pH > 2. This distinct property allows for standardized suspension or gel-based formulations in pre-clinical testing, ensuring dose-proportional pharmacokinetics that cannot be achieved with the un-ionized free base[1].

Evidence DimensionAqueous Solubility at pH 1
Target Compound DataQuizartinib Dihydrochloride: Soluble/Very slightly soluble (enables gastric absorption)
Comparator Or BaselineQuizartinib Free Base: Practically insoluble (fails PK reproducibility)
Quantified DifferenceDihydrochloride salt enables dose-proportional PK; free base yields erratic absorption.
ConditionsAqueous media, pH 1 vs pH > 2, in vitro dissolution assays.

Procuring the dihydrochloride salt is mandatory for formulation scientists requiring predictable bioavailability and stable dosing vehicles in animal models.

High-Concentration Gelation Behavior in Aqueous Media

During procurement for liquid formulation development, buyers must account for the specific rheological behavior of Quizartinib Dihydrochloride. At aqueous concentrations exceeding 1 mg/mL, the dihydrochloride salt undergoes a phase transition to form a gel, a property distinct from the highly insoluble free base which merely forms a particulate suspension. This concentration-dependent gelation requires specific handling protocols, such as controlled dilution or the use of targeted excipients, to maintain injectability and oral suspension uniformity during high-dose pre-clinical manufacturing [1].

Evidence DimensionAqueous Rheological Behavior
Target Compound DataQuizartinib Dihydrochloride: Forms a gel at > 1 mg/mL
Comparator Or BaselineQuizartinib Free Base: Remains as insoluble particulate suspension
Quantified DifferenceDihydrochloride exhibits distinct phase transition (gelation) at >1 mg/mL threshold.
ConditionsAqueous solution preparation at room temperature.

Formulation scientists must procure the dihydrochloride salt with awareness of its 1 mg/mL gelation threshold to prevent line-clogging and ensure dose uniformity in liquid vehicles.

Superior FLT3-ITD Binding Affinity vs. First-Generation Inhibitors

Quizartinib Dihydrochloride demonstrates extreme potency against FLT3-ITD mutations, significantly outperforming first-generation multi-kinase inhibitors. In comparative binding assays against over 400 nonmutant kinases, Quizartinib achieved a dissociation constant (Kd) of 1.3 to 3.3 nM for FLT3, compared to 7.9 nM for Midostaurin. This high affinity translates to an IC50 of 1.1 nM for inhibiting FLT3-ITD autophosphorylation in MV4-11 cellular models, establishing it as a highly potent benchmark for Type II kinase inhibition[1].

Evidence DimensionFLT3 Binding Affinity (Kd)
Target Compound DataQuizartinib: 1.3 - 3.3 nM
Comparator Or BaselineMidostaurin: 7.9 nM
Quantified DifferenceQuizartinib exhibits >2.3-fold tighter binding affinity to FLT3.
ConditionsKinome binding assay, 404 nonmutant kinases panel.

Buyers requiring ultra-potent, low-nanomolar target engagement for FLT3-ITD models must prioritize Quizartinib over broader, less potent Type I inhibitors.

In Vivo Efficacy in Midostaurin-Resistant Tumor Models

A critical differentiator for Quizartinib is its retained efficacy in models where first-generation inhibitors fail. In xenograft models bearing midostaurin-resistant FLT3-ITD tumors (e.g., RAS-mediated resistance), Quizartinib Dihydrochloride induced tumor regression with an EC50 of approximately 3 to 4 mg/kg. In stark contrast, Midostaurin required >100 mg/kg to achieve similar effects, and Gilteritinib required >10 mg/kg. This confirms Quizartinib's distinct advantage in studying and overcoming secondary resistance pathways in hematological malignancies [1].

Evidence DimensionIn Vivo EC50 in Midostaurin-Resistant FLT3-ITD Tumors
Target Compound DataQuizartinib: 3 - 4 mg/kg
Comparator Or BaselineMidostaurin: >100 mg/kg; Gilteritinib: >10 mg/kg
Quantified DifferenceQuizartinib is >25x more potent than Midostaurin in resistant in vivo models.
ConditionsMouse xenograft models with RAS-mutated, midostaurin-resistant FLT3-ITD cells.

Essential for researchers procuring compounds to establish or treat refractory/resistant leukemia models where standard-of-care inhibitors are ineffective.

Pre-Clinical Formulation and Pharmacokinetic Benchmarking

Due to its specific dihydrochloride salt form, this compound is the optimal choice for developing pH-dependent oral dosing vehicles. It is heavily utilized in pre-clinical PK/PD modeling where controlled gastric dissolution (pH < 2) is required to achieve dose-proportional systemic exposure, a process impossible with the free base [1].

Development of Refractory FLT3-ITD Disease Models

Quizartinib Dihydrochloride is essential for laboratories establishing midostaurin-resistant or relapsed acute myeloid leukemia (AML) models. Its ability to maintain low-nanomolar efficacy in RAS-mutated resistant lines makes it the definitive positive control for testing next-generation salvage therapies [2].

High-Fidelity Kinase Selectivity Assays

As a highly selective Type II inhibitor binding the DFG-out conformation, Quizartinib is procured as a benchmark compound in kinome profiling. It is used to differentiate FLT3-specific phenotypic responses from off-target effects commonly seen with Type I multi-kinase inhibitors like Midostaurin or Sorafenib [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

632.1739301 Da

Monoisotopic Mass

632.1739301 Da

Heavy Atom Count

42

Appearance

Yellow to orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WK7Q6ZIZ10

Drug Indication

Vanflyta is indicated in combination with standard cytarabine and anthracycline induction and standard cytarabine consolidation chemotherapy, followed by Vanflyta single-agent maintenance therapy for adult patients with newly diagnosed acute myeloid leukaemia (AML) that is FLT3-ITD positive.
Treatment of acute myeloid leukaemia.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors

Pharmacology

In preclinical studies, Quizartinib demonstrated dose-dependent activity and favorable drug-like profiles in bioavailability, pharmacokinetics, cytochrome P450 (CYP) liability, and absorption, distribution, metabolism, excretion (ADME).
Quizartinib is an orally available small molecule with potential antineoplastic activity. Quizartinib selectively inhibits class III receptor tyrosine kinases, including FMS-related tyrosine kinase 3 (FLT3/STK1), colony-stimulating factor 1 receptor (CSF1R/FMS), stem cell factor receptor (SCFR/KIT), and platelet derived growth factor receptors (PDGFRs), resulting in inhibition of ligand-independent leukemic cell proliferation and apoptosis. Mutations in FLT3, resulting in constitutive activation, are the most frequent genetic alterations in acute myeloid leukemia (AML) and occur in approximately one-third of AML cases.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE52 - Quizartini

Mechanism of Action

Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
FLT3 (CD135) [HSA:2322] [KO:K05092]

Other CAS

950769-58-1

Wikipedia

Quizartinib

FDA Medication Guides

VANFLYTA
QUIZARTINIB
TABLET;ORAL
DAIICHI SANKYO
06/25/2024

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024
1: Smith CC, Zhang C, Lin KC, Lasater EA, Zhang Y, Massi E, Damon LE, Pendleton M, Bashir A, Sebra R, Perl A, Kasarskis A, Shellooe R, Tsang G, Carias H, Powell B, Burton EA, Matusow B, Zhang J, Spevak W, Ibrahim PN, Le MH, Hsu HH, Habets G, West BL, Bollag G, Shah NP. Characterizing and Overriding the Structural Mechanism of the Quizartinib-Resistant FLT3 "Gatekeeper" F691L Mutation with PLX3397. Cancer Discov. 2015 Jun;5(6):668-79. doi: 10.1158/2159-8290.CD-15-0060. Epub 2015 Apr 6. PubMed PMID: 25847190; PubMed Central PMCID: PMC4522415.
2: Zorn JA, Wang Q, Fujimura E, Barros T, Kuriyan J. Crystal structure of the FLT3 kinase domain bound to the inhibitor Quizartinib (AC220). PLoS One. 2015 Apr 2;10(4):e0121177. doi: 10.1371/journal.pone.0121177. eCollection 2015. PubMed PMID: 25837374; PubMed Central PMCID: PMC4383440.
3: Altman K, Sharata H. Catastrophic eruptive keratoacanthomas and squamous cell cancers after treatment with an FLT3 inhibitor quizartinib (AC220). Dermatol Surg. 2015 Apr;41(4):530-1. doi: 10.1097/DSS.0000000000000316. PubMed PMID: 25775444.
4: Levis M. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. Future Oncol. 2014;10(9):1571-9. doi: 10.2217/fon.14.105. Review. PubMed PMID: 25145428.
5: Wander SA, Levis MJ, Fathi AT. The evolving role of FLT3 inhibitors in acute myeloid leukemia: quizartinib and beyond. Ther Adv Hematol. 2014 Jun;5(3):65-77. doi: 10.1177/2040620714532123. Review. PubMed PMID: 24883179; PubMed Central PMCID: PMC4031904.
6: Wolleschak D, Mack TS, Perner F, Frey S, Schnöder TM, Wagner MC, Höding C, Pils MC, Parkner A, Kliche S, Schraven B, Hebel K, Brunner-Weinzierl M, Ranjan S, Isermann B, Lipka DB, Fischer T, Heidel FH. Clinically relevant doses of FLT3-kinase inhibitors quizartinib and midostaurin do not impair T-cell reactivity and function. Haematologica. 2014 Jun;99(6):e90-3. doi: 10.3324/haematol.2014.104331. Epub 2014 Mar 14. PubMed PMID: 24633870; PubMed Central PMCID: PMC4040902.
7: Levis M. Quizartinib in acute myeloid leukemia. Clin Adv Hematol Oncol. 2013;11(9):586-8. Review. PubMed PMID: 24518522.
8: Schaab C, Oppermann FS, Klammer M, Pfeifer H, Tebbe A, Oellerich T, Krauter J, Levis M, Perl AE, Daub H, Steffen B, Godl K, Serve H. Global phosphoproteome analysis of human bone marrow reveals predictive phosphorylation markers for the treatment of acute myeloid leukemia with quizartinib. Leukemia. 2014 Mar;28(3):716-9. doi: 10.1038/leu.2013.347. Epub 2013 Nov 19. PubMed PMID: 24247654; PubMed Central PMCID: PMC3948157.
9: Ostronoff F, Estey E. The role of quizartinib in the treatment of acute myeloid leukemia. Expert Opin Investig Drugs. 2013 Dec;22(12):1659-69. doi: 10.1517/13543784.2013.842973. Epub 2013 Sep 26. Review. PubMed PMID: 24070241.
10: Cortes JE, Kantarjian H, Foran JM, Ghirdaladze D, Zodelava M, Borthakur G, Gammon G, Trone D, Armstrong RC, James J, Levis M. Phase I study of quizartinib administered daily to patients with relapsed or refractory acute myeloid leukemia irrespective of FMS-like tyrosine kinase 3-internal tandem duplication status. J Clin Oncol. 2013 Oct 10;31(29):3681-7. doi: 10.1200/JCO.2013.48.8783. Epub 2013 Sep 3. PubMed PMID: 24002496; PubMed Central PMCID: PMC3804291.
11: Bhullar J, Natarajan K, Shukla S, Mathias TJ, Sadowska M, Ambudkar SV, Baer MR. The FLT3 inhibitor quizartinib inhibits ABCG2 at pharmacologically relevant concentrations, with implications for both chemosensitization and adverse drug interactions. PLoS One. 2013 Aug 14;8(8):e71266. doi: 10.1371/journal.pone.0071266. eCollection 2013. PubMed PMID: 23967177; PubMed Central PMCID: PMC3743865.
12: Kampa-Schittenhelm KM, Heinrich MC, Akmut F, Döhner H, Döhner K, Schittenhelm MM. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. Mol Cancer. 2013 Mar 7;12:19. doi: 10.1186/1476-4598-12-19. PubMed PMID: 23497317; PubMed Central PMCID: PMC3637582.
13: Gunawardane RN, Nepomuceno RR, Rooks AM, Hunt JP, Ricono JM, Belli B, Armstrong RC. Transient exposure to quizartinib mediates sustained inhibition of FLT3 signaling while specifically inducing apoptosis in FLT3-activated leukemia cells. Mol Cancer Ther. 2013 Apr;12(4):438-47. doi: 10.1158/1535-7163.MCT-12-0305. Epub 2013 Feb 14. PubMed PMID: 23412931.

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